molecular formula C14H14F3N5O B11002197 1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide

1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide

Katalognummer: B11002197
Molekulargewicht: 325.29 g/mol
InChI-Schlüssel: SMMFRWACOPZTMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone substituted with a 1H-tetrazol-1-yl group and a 3,4,5-trifluorophenylamine moiety. Its molecular formula is C₁₅H₁₄F₃N₅O, with a molecular weight of 349.30 g/mol. The compound’s structure combines a lipophilic cyclohexane ring, a polar tetrazole group (known for hydrogen-bonding capacity), and a fluorinated aryl group, which enhances metabolic stability and bioavailability .

Eigenschaften

Molekularformel

C14H14F3N5O

Molekulargewicht

325.29 g/mol

IUPAC-Name

1-(tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H14F3N5O/c15-10-6-9(7-11(16)12(10)17)19-13(23)14(4-2-1-3-5-14)22-8-18-20-21-22/h6-8H,1-5H2,(H,19,23)

InChI-Schlüssel

SMMFRWACOPZTMD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=O)NC2=CC(=C(C(=C2)F)F)F)N3C=NN=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

    Synthesewege:

    Industrielle Produktion:

  • Analyse Chemischer Reaktionen

      Hauptprodukte:

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

    • Unfortunately, detailed information on TAC-101’s mechanism of action is scarce.
    • Researchers would investigate its interactions with biological targets (e.g., enzymes, receptors) to understand its effects.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and synthetic parameters:

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield Melting Point (°C) Notable Features
    1-(1H-Tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide (Target) C₁₅H₁₄F₃N₅O 349.30 3,4,5-Trifluorophenyl, tetrazole N/A N/A High fluorination for metabolic stability
    1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide C₁₅H₁₆F₃N₅O 339.32 3-Trifluoromethylphenyl, tetrazole N/A N/A Enhanced lipophilicity from CF₃ group
    2-Thioxo-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 25, ) C₁₀H₇F₃N₂OS 260.24 3-Trifluoromethylphenyl, thioamide 80–89% 158–217 Thioamide backbone for redox activity
    N-[3,5-Bis(trifluoromethyl)phenyl]-2-thioxoacetamide (Compound 26, ) C₁₁H₈F₆N₂OS 330.25 3,5-Bis(trifluoromethyl)phenyl, thioamide 80–89% 158–217 High steric bulk, potential selectivity
    3-(Difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclohexan-5-yl]pyrazole-4-carboxamide C₁₈H₁₆F₅N₃O 385.34 3,4,5-Trifluorophenyl, bicyclohexane N/A N/A Rigid bicyclic structure for conformational control

    Key Observations:

    Substituent Effects :

    • The 3,4,5-trifluorophenyl group in the target compound provides three fluorine atoms in a meta/para configuration, which improves electronegativity and resistance to oxidative metabolism compared to the 3-trifluoromethylphenyl group in .
    • Thioamide analogs () exhibit lower molecular weights (260–330 g/mol) and broader melting ranges (158–217°C), likely due to increased polarity from sulfur .

    Fluorination Patterns :

    • Compounds with multiple fluorines (e.g., 3,4,5-trifluorophenyl or bis-trifluoromethyl groups) show enhanced lipophilicity (logP ~3–4), critical for blood-brain barrier penetration or prolonged half-life .

    Research Implications and Gaps

    • Biological Activity : While fluorinated carboxamides are often explored as kinase inhibitors (e.g., EGFR, VEGFR), direct data on the target compound’s activity are absent. Comparative studies with ’s thioamide derivatives could clarify the role of sulfur vs. oxygen in amide bonding .

    Biologische Aktivität

    1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide is a synthetic compound notable for its unique structural features, which include a cyclohexanecarboxamide moiety, a tetrazole ring, and a trifluorophenyl group. This composition suggests significant potential for various biological activities, particularly in pharmacological applications.

    Structural Characteristics

    The molecular formula of this compound is C14H13F3N4OC_{14}H_{13}F_3N_4O, with a molecular weight of approximately 357.38 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing its biological interactions and binding affinities to various biological targets.

    Property Value
    Molecular FormulaC14H13F3N4OC_{14}H_{13}F_3N_4O
    Molecular Weight357.38 g/mol
    Structural FeaturesCyclohexanecarboxamide, Tetrazole, Trifluorophenyl

    Biological Activities

    Research indicates that compounds containing tetrazole and trifluorophenyl moieties exhibit diverse biological activities. These activities include:

    • Anticancer Activity : Some tetrazole derivatives have been identified as microtubule destabilizers, showing potent anticancer effects against various cancer cell lines. For example, derivatives of 1H-tetrazoles have demonstrated significant inhibition of tubulin polymerization and induced cell cycle arrest in cancer cells .
    • Enzyme Inhibition : The compound has been evaluated as an inhibitor of xanthine oxidase (XO), with structure-activity relationship (SAR) studies revealing that the tetrazole moiety enhances binding affinity and potency. A related study reported an IC50 value of 0.031 μM for a derivative with similar structural features .

    Case Studies

    • Microtubule Destabilization : A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to disrupt microtubule dynamics. Among these, certain compounds exhibited low IC50 values in the nanomolar range against cancer cell lines such as SGC-7901 and HeLa .
    • Xanthine Oxidase Inhibition : In a study focusing on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, the introduction of the tetrazole moiety significantly improved the potency against XO, indicating the importance of this functional group in enhancing biological activity .

    The biological activity of 1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide can be attributed to its ability to interact with specific molecular targets:

    • Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess binding interactions with enzymes or receptors. The trifluorophenyl group is believed to enhance hydrophobic interactions, thereby increasing binding affinity.
    • Cell Cycle Arrest : Mechanistic studies have shown that certain tetrazole derivatives can induce G2/M phase arrest in cancer cells by disrupting microtubule assembly .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.